9H-Xanthene-9-methanamine
Overview
Description
Synthesis Analysis
The synthesis of 9H-xanthene derivatives, including 9H-xanthene-9-methanamine, has been explored through various methods. One efficient approach involves a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, offering a pathway to synthesize 9H-xanthene-9-carboxaldehyde and related compounds (Prashad, Lu, & Repic, 2004). Another method involves a pTSA-catalyzed condensation of xylenols with aldehydes under solvent-free conditions, leading to the one-pot synthesis of 9H-xanthene derivatives (Mobinikhaledi, Moghanian, & Deinavizadeh, 2013).
Molecular Structure Analysis
Xanthenes, including 9H-xanthene-9-methanamine, exhibit a tricyclic framework that incorporates oxygen, making them structurally unique and influential on their physical and chemical properties. The structure of xanthene derivatives has been detailed through various methods such as IR, 1H NMR, 13C NMR, and CHN data, establishing a comprehensive understanding of their molecular framework (Vos, Kroon, Brouwer, & Bos, 1981).
Chemical Reactions and Properties
The reactivity and chemical behavior of 9H-xanthene-9-methanamine are highlighted through its involvement in various chemical reactions. For instance, cascade nucleophilic addition-cyclic Michael addition processes have facilitated the synthesis of functionalized xanthenes and acridines, demonstrating the compound's versatility in organic synthesis (Huang* & Zhang, 2010). Additionally, the synthesis and characterization of new soluble polyamides from 9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene elucidate the compound's potential in polymer science (Jiang, Huang, Liu, Sheng, Huang, & Song, 2010).
Physical Properties Analysis
The physical properties of 9H-xanthene-9-methanamine and its derivatives, including solubility, thermal stability, and photophysical characteristics, have been a subject of extensive research. For instance, studies have shown that certain xanthene derivatives exhibit good solubility in polar solvents and high glass transition temperatures, indicating their potential for applications in high-performance materials (Jiang et al., 2010).
Chemical Properties Analysis
The chemical properties of 9H-xanthene-9-methanamine are closely linked to its molecular structure, influencing its reactivity and the types of chemical reactions it can undergo. Research has highlighted its application in synthesizing various derivatives through reactions like condensation, Michael addition, and nucleophilic addition, demonstrating its versatility and utility in organic synthesis (Huang* & Zhang, 2010).
Scientific Research Applications
Medicinal Chemistry and Pharmacology:
- Xanthene derivatives have been found to effectively reverse chloroquine resistance in Plasmodium falciparum, suggesting potential applications in malaria treatment (Wu et al., 2005).
- They exhibit diverse biological effects, including antitumor activity, indicating their significance in cancer therapy (Pinto, Sousa, & Nascimento, 2005).
- Certain xanthene derivatives show gastric antisecretory activity, and some demonstrate antiallergic activity (Bender et al., 1983; Bristol et al., 1978).
- Xanthones from fungi, lichens, and bacteria have been highlighted for their potential as therapeutic agents due to their diverse biological activity (Masters & Bräse, 2012).
Organic Synthesis and Chemistry:
- A novel method for electrochemical dehydrogenative cross-coupling of xanthenes and ketones has been developed for the preparation of functionalized 9-alkyl-9H-xanthenes, with implications for pharmaceutical chemistry (Yang et al., 2020).
- Synthetic methodologies for xanthenes show promise for diverse biological applications, though safety concerns need to be addressed before clinical evaluation (Maia et al., 2020).
- Reversed-phase high-performance liquid chromatography has been used to study the lipophilicity of xanthene derivatives, which is crucial for developing pharmaceuticals (Tsantili-Kakoulidou et al., 1993).
Materials Science and Photophysics:
- Xanthenes have been used in one-pot synthesis methods for efficient photo-conversion to other compounds like pyronine B, useful in applications such as indicators and probes (Han & Chen, 2013).
- The photochemical behavior of xanthenes has been studied, revealing their stability in certain conditions and applications in dimeric xanthenes formation (Zanker & Ehrhardt, 1966).
- D-A-D′ type TADF dyes based on xanthen and carbazole derivatives show promise as emitters in organic light emitting diodes due to their photophysical properties (Nasiri et al., 2021).
Safety And Hazards
properties
IUPAC Name |
9H-xanthen-9-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDHEPARBFMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576237 | |
Record name | 1-(9H-Xanthen-9-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthene-9-methanamine | |
CAS RN |
100866-28-2 | |
Record name | 9H-Xanthen-9-ylmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Xanthen-9-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-XANTHEN-9-YLMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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